4-(Propylsulfanyl)butan-2-amine is an organic compound classified as an amine, characterized by the presence of a propylsulfanyl group attached to a butan-2-amine backbone. Its molecular formula is , and it has a molecular weight of 147.28 g/mol. This compound serves as a significant building block in organic synthesis, particularly in the development of more complex molecules for various scientific applications, including medicinal chemistry and material science.
The synthesis of 4-(Propylsulfanyl)butan-2-amine can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common synthetic route includes:
The molecular structure of 4-(Propylsulfanyl)butan-2-amine features a butan-2-amine backbone with a propylsulfanyl group at the fourth carbon position. The structural representation can be described using its canonical SMILES notation: CCCSCCC(C)N
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 147.28 g/mol |
IUPAC Name | 4-propylsulfanylbutan-2-amine |
InChI | InChI=1S/C7H17NS/c1-3-5-9-6-4-7(2)8/h7H,3-6,8H2,1-2H3 |
InChI Key | UTFSBKYXFIEDNV-UHFFFAOYSA-N |
4-(Propylsulfanyl)butan-2-amine is involved in several types of chemical reactions:
The mechanism of action for 4-(Propylsulfanyl)butan-2-amine involves its interaction with biological targets through hydrogen bonding and ionic interactions facilitated by the amine group. The propylsulfanyl moiety enhances hydrophobic interactions, which can influence enzyme activity and receptor modulation. This compound may exhibit various biological effects depending on its target interactions.
4-(Propylsulfanyl)butan-2-amine is a colorless to pale yellow liquid at room temperature, with a characteristic odor typical of amines.
The compound is soluble in polar solvents like water and alcohol due to its amine functionality. Its reactivity profile includes:
4-(Propylsulfanyl)butan-2-amine has several scientific applications:
This compound's versatility makes it valuable in various fields, including pharmaceuticals and industrial chemistry.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3